(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Overview
Description
This compound is a derivative of aryl piperazine . It is part of a class of compounds that have been identified as having good anticonvulsant activity in vivo . The compound is also related to a number of other compounds with similar structures, such as 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine .
Synthesis Analysis
The synthesis of this compound has been described in the literature . It involves the use of piperazine derivatives and is part of ongoing research into potent anticonvulsant agents .Molecular Structure Analysis
The molecular structure of this compound is complex, with a number of different functional groups present. These include a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazin-1-yl group, and a morpholinosulfonyl phenyl group .Scientific Research Applications
Antimicrobial Activities : A study by Bektaş et al. (2007) discussed the synthesis of 1,2,4-Triazole derivatives, which are structurally related to the queried compound. These derivatives demonstrated significant antimicrobial activities against various microorganisms, highlighting the potential use of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Structural Analysis and Antiproliferative Activity : Prasad et al. (2018) synthesized a compound closely related to the queried molecule and performed structural characterization and antiproliferative activity assessment. This study indicates the importance of such compounds in cancer research, particularly in evaluating their potential as antiproliferative agents (Prasad et al., 2018).
Theoretical Studies on Therapeutic Agents : A study by Hussain et al. (2017) explored the synthesis of derivatives similar to the queried compound and conducted theoretical calculations to assess their potential as therapeutic agents. This research demonstrates the usefulness of such compounds in drug discovery, particularly for conditions requiring enzyme inhibitory activity (Hussain et al., 2017).
Neuroprotective Activity : Largeron et al. (2001) investigated antioxidants structurally related to the queried compound for their neuroprotective properties. The study highlights the potential of such compounds in protecting against brain damage, which could be valuable in the treatment of neurological disorders (Largeron et al., 2001).
Pharmacological Profile for Antipsychotic Agents : Norman et al. (1994) explored the synthesis of derivatives related to the compound for their potential as antipsychotic agents. This research underscores the importance of such compounds in the development of medications for psychiatric disorders (Norman et al., 1994).
Antioxidant Properties : Çetinkaya et al. (2012) synthesized derivatives of the queried compound to evaluate their antioxidant properties. This study emphasizes the role of such compounds in combating oxidative stress, which has implications in various health conditions (Çetinkaya et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity. This can result in alterations in cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Based on the structure and known activities of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels, such as inducing apoptosis and causing cell cycle arrests .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c27-23(19-2-4-20(5-3-19)33(28,29)26-11-13-30-14-12-26)25-9-7-24(8-10-25)16-18-1-6-21-22(15-18)32-17-31-21/h1-6,15H,7-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBROWUYAHPNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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